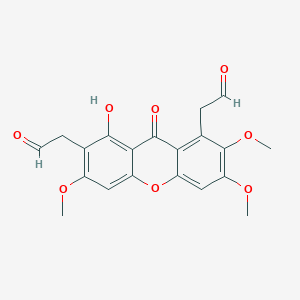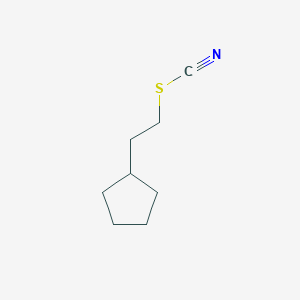
2-Cyclopentylethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylethyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 2-cyclopentylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentylethyl thiocyanate typically involves the thiocyanation of 2-cyclopentylethyl halides. One common method is the reaction of 2-cyclopentylethyl bromide with potassium thiocyanate in an aprotic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiocyanate compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentylethyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding thiourea or thiocarbamate derivatives.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media are employed.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
2-Cyclopentylethyl thiocyanate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive molecules with antibacterial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-cyclopentylethyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. This group can form coordination complexes with metal ions, affecting the function of metalloproteins and enzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Ammonium Thiocyanate: An inorganic salt commonly used for thiocyanation reactions.
Sodium Thiocyanate: Another inorganic thiocyanate used in similar applications.
Uniqueness: 2-Cyclopentylethyl thiocyanate is unique due to its organic nature and the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research .
Propiedades
Número CAS |
24321-78-6 |
|---|---|
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2-cyclopentylethyl thiocyanate |
InChI |
InChI=1S/C8H13NS/c9-7-10-6-5-8-3-1-2-4-8/h8H,1-6H2 |
Clave InChI |
HXLLOVXHYNEUNR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
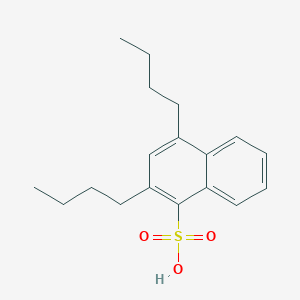
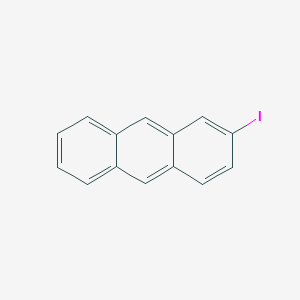
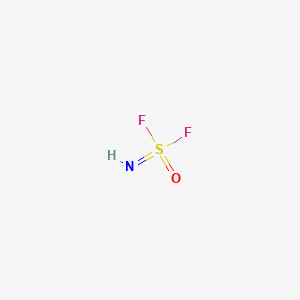



![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
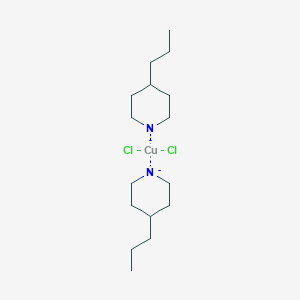

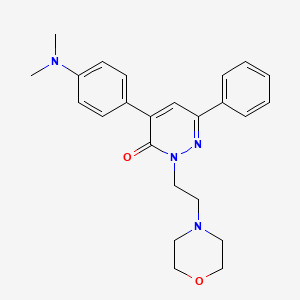
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
